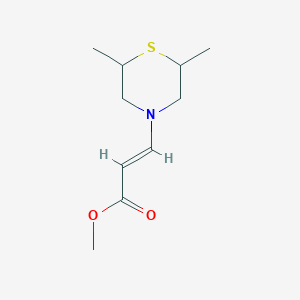
Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate is an organic compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and a prop-2-enoate group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate typically involves the reaction of 2,6-dimethylthiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiomorpholine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate involves its interaction with specific molecular targets in biological systems. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Methyl 3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate can be compared with other similar compounds, such as:
- Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Methyl 2-[4-ethenyl-2,6-dihydroxy-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl]prop-2-enoate These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H17NO2S |
|---|---|
分子量 |
215.31 g/mol |
IUPAC名 |
methyl (E)-3-(2,6-dimethylthiomorpholin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H17NO2S/c1-8-6-11(7-9(2)14-8)5-4-10(12)13-3/h4-5,8-9H,6-7H2,1-3H3/b5-4+ |
InChIキー |
DBXMGWIZIAWGGY-SNAWJCMRSA-N |
異性体SMILES |
CC1CN(CC(S1)C)/C=C/C(=O)OC |
正規SMILES |
CC1CN(CC(S1)C)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


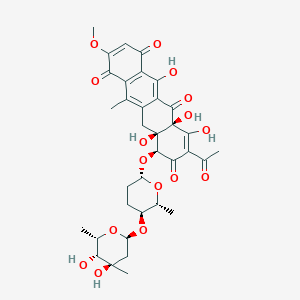
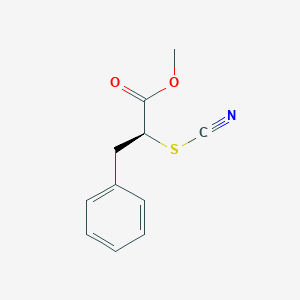
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

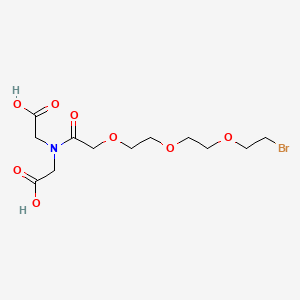

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)


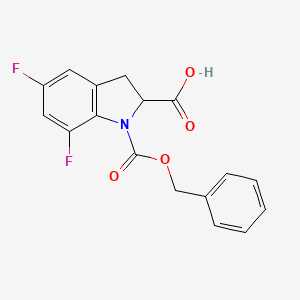
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)


